molecular formula C17H14BrN3O2 B2614212 N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide CAS No. 1797917-21-5

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide

Cat. No.: B2614212
CAS No.: 1797917-21-5
M. Wt: 372.222
InChI Key: VCZZPEHGDDYIPV-UHFFFAOYSA-N
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Description

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide: is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxaline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the selection of appropriate catalysts, solvents, and reaction temperatures. The use of green chemistry principles is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Scientific Research Applications

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)propionamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyquinoxaline moieties. This combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[5-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2/c1-2-15(22)19-14-9-10(18)7-8-11(14)16-17(23)21-13-6-4-3-5-12(13)20-16/h3-9H,2H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZZPEHGDDYIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)Br)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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